1,1,1-Trichlorotrifluoroacetone

Vue d'ensemble

Description

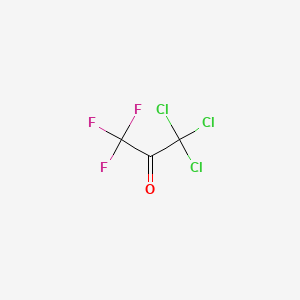

1,1,1-Trichlorotrifluoroacetone: is a chemical compound with the molecular formula C3Cl3F3O . It is a clear liquid with a boiling point of 86°C and a density of 1.6 g/cm³ . This compound is known for its unique combination of chlorine and fluorine atoms, making it a valuable reagent in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorotrifluoroacetone can be synthesized from 1,1-dichloro-3,3,3-trifluoroacetone hydrate. The synthesis involves the chlorination of 1,1-dichloro-3,3,3-trifluoroacetone hydrate under controlled conditions .

Industrial Production Methods: The industrial production of this compound typically involves the reaction of 4,4,4-trifluoroethyl acetoacetate with an organic acid in an anhydrous state. This method is preferred due to its safety, high yield, and low production cost .

Analyse Des Réactions Chimiques

Reaction with Metals

Chlorinated ethanes exhibit significant reactivity with metals, particularly under thermal or photolytic conditions:

Notable Hazards :

-

Reactions with sodium, potassium, or Na/K alloys produce shock-sensitive mixtures that may detonate on impact .

-

Decomposition in UV light or with hot metals releases phosgene (COCl₂), HCl, and chlorine radicals .

Oxidative Metabolism

Chlorinated ethanes undergo enzymatic oxidation in biological systems:

Pathway for 1,1,1-Trichloroethane :

-

Cytochrome P-450 2E1 (CYP2E1) oxidizes 1,1,1-trichloroethane to trichloroethanol (major metabolite).

-

Further oxidation yields trichloroacetic acid (minor metabolite).

-

Ethanol consumption enhances CYP2E1 activity, accelerating metabolite formation .

Metabolic Byproducts :

Atmospheric Degradation

CFC-113a (1,1,1-trichlorotrifluoroethane) contributes to ozone depletion via stratospheric photolysis :

Hydrolytic Stability

1,1,1-Trichloroethane resists hydrolysis under neutral conditions but reacts with strong bases:

Industrial and Environmental Relevance

-

Legacy Uses : Solvent for electronics, adhesives, and aerosols (phased out under the Montreal Protocol) .

-

Groundwater Contamination : Low water solubility (8.7 mg/L) but high mobility in aquifers .

-

Carcinogenicity : Classified as Group 2A (probably carcinogenic) by IARC due to rodent tumorigenicity .

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- 1,1,1-Trichlorotrifluoroacetone serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its ability to introduce trifluoromethyl groups into organic molecules makes it valuable in pharmaceuticals and agrochemicals.

-

Reagent in Reactions :

- The compound is utilized as a reagent in several organic reactions, including the preparation of α-halo ketones and other fluorinated derivatives. Its reactivity allows for selective functionalization of organic substrates.

Analytical Applications

-

Chromatography :

- In analytical chemistry, this compound is employed as a solvent for gas chromatography (GC) and liquid chromatography (LC). Its volatility and stability under various conditions enhance the resolution of complex mixtures.

-

Spectroscopic Studies :

- The compound is also used in spectroscopic studies due to its distinctive spectral characteristics. It aids in the identification and quantification of other substances through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound as an intermediate in synthesizing novel antiviral agents. The compound facilitated the introduction of trifluoromethyl groups that enhanced the biological activity of the final products. The results indicated a significant increase in antiviral efficacy compared to non-fluorinated analogs.

Case Study 2: Environmental Analysis

In environmental chemistry, this compound was used to develop a method for detecting chlorinated solvents in groundwater samples. The method demonstrated high sensitivity and specificity, allowing for accurate monitoring of contamination levels.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies have shown potential health risks associated with exposure to halogenated compounds, including neurotoxicity and hepatotoxicity . Therefore, safety protocols must be implemented when handling this compound in laboratory settings.

Mécanisme D'action

The mechanism of action of 1,1,1-Trichlorotrifluoroacetone involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and inhibiting certain enzymatic activities. This interaction can disrupt cellular processes and metabolic pathways, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

1,1,1-Trifluoroacetone: This compound has a similar structure but lacks the chlorine atoms.

1,1,1-Trifluoroacetylacetone: Another related compound, it is used as a precursor to heterocycles and metal chelates.

Uniqueness: 1,1,1-Trichlorotrifluoroacetone is unique due to its combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and industrial applications where other compounds may not be as effective .

Activité Biologique

1,1,1-Trichlorotrifluoroacetone (TCTA) is a halogenated organic compound that has garnered attention due to its potential biological activities and applications in various fields. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial and environmental contexts.

TCTA is characterized by its unique structure, which includes multiple chlorine and fluorine atoms. This composition contributes to its lipophilicity and volatility, influencing its absorption and metabolism in biological systems.

Toxicokinetics

The toxicokinetics of TCTA involves its absorption, distribution, metabolism, and excretion (ADME) in biological organisms. Studies indicate that TCTA is rapidly absorbed through the lungs and skin, with significant distribution to the liver and adipose tissues.

- Absorption : TCTA is efficiently absorbed through various routes, primarily via inhalation and dermal exposure. Its lipophilic nature facilitates passive diffusion across cell membranes .

- Distribution : Upon absorption, TCTA is distributed throughout the body, with a notable accumulation in the liver and fat tissues. Research indicates that concentrations in the liver can be significantly higher than in other organs .

- Metabolism : The metabolism of TCTA primarily occurs via cytochrome P-450 enzymes, leading to the formation of metabolites such as trichloroethanol. In humans exposed to TCTA, a substantial percentage is excreted unchanged through the lungs .

- Excretion : The majority of absorbed TCTA is eliminated unchanged within days post-exposure, indicating low retention in the body .

Case Studies

Several studies have investigated the biological effects of TCTA on various organisms:

- In Vivo Studies : Research involving animal models has demonstrated that exposure to TCTA can lead to hepatic toxicity. For instance, rats exposed to high concentrations exhibited elevated liver enzyme levels indicative of liver damage .

- Cell Culture Studies : In vitro studies have shown that TCTA can induce cytotoxicity in human cell lines. The mechanism appears to involve oxidative stress pathways, leading to cell death at higher concentrations .

- Environmental Impact Studies : Investigations into the environmental fate of TCTA reveal its potential as a contaminant in soil and water systems. Its persistence raises concerns regarding bioaccumulation and ecological toxicity .

Data Table: Summary of Biological Effects

Discussion

The biological activity of this compound highlights its potential risks associated with exposure. The rapid absorption and significant liver accumulation suggest a need for caution in its use, particularly in occupational settings where exposure levels may be elevated.

Propriétés

IUPAC Name |

1,1,1-trichloro-3,3,3-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3F3O/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTAIKNWAIKGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226713 | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-42-9 | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trichloro-3,3,3-trifluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of halogen substituents, specifically chlorine in 1,1,1-trichlorotrifluoroacetone, influence the electronic properties of the molecule?

A1: The research by Doucet et al. utilized HeI photoelectron spectroscopy to analyze the electronic structure of various halogen-substituted acetones, including this compound. The study revealed a correlation between the number of fluorine substituents and the ionization energy of the oxygen lone pair in these molecules. As the number of fluorine atoms increased, the oxygen lone pair ionization energy also increased. While the study doesn't explicitly detail the impact of chlorine substitution on ionization energies, it provides a framework for understanding how halogen substitution, in general, can influence the electronic properties and energy levels within these molecules. Further investigation focusing specifically on the influence of chlorine versus fluorine substitution on the electronic structure and reactivity of these molecules would provide a more complete understanding.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.